molecular formula C9H11NO2S B069468 Methyl 5-amino-2-methylsulfanylbenzoate CAS No. 191604-71-4

Methyl 5-amino-2-methylsulfanylbenzoate

Cat. No.: B069468
CAS No.: 191604-71-4
M. Wt: 197.26 g/mol
InChI Key: DHHOOXLPZOZXKF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(methylsulfanyl)benzoate: is an organic compound with the molecular formula C9H11NO2S. It is a versatile chemical that holds immense potential in various scientific research domains, including medicinal chemistry and materials science. The compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(methylsulfanyl)benzoate typically involves the reaction of 5-amino-2-(methylsulfanyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-2-(methylsulfanyl)benzoate may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 5-amino-2-(methylsulfanyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(methylsulfanyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-5-(methylsulfonyl)benzoate
  • Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate

Uniqueness

Methyl 5-amino-2-(methylsulfanyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-amino-2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHOOXLPZOZXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225655
Record name Benzoic acid, 5-amino-2-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191604-71-4
Record name Benzoic acid, 5-amino-2-(methylthio)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191604-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-amino-2-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2-(methylthio)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Combine methyl 2-methylthio-5-nitrobenzoate (2.9 g, 12.7 mmol) and glacial acetic acid (100 mL). Heat to 90° C. Add iron powder (5 g) and water (20 mL) over about 10 minutes. After 30 minutes, the reaction mixture was filtered while still hot and diluted with water (500 mL). Extract the reaction mixture with ethyl acetate. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 20% ethyl acetate/hexane to give methyl 2-methylthio-5-aminobenzoate. Rf=0..51 (silica gel, 30% ethyl acetate/hexane).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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